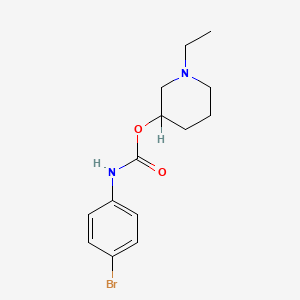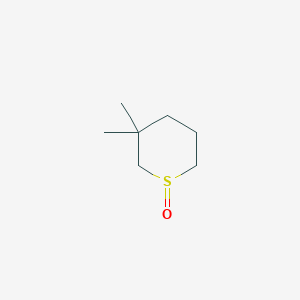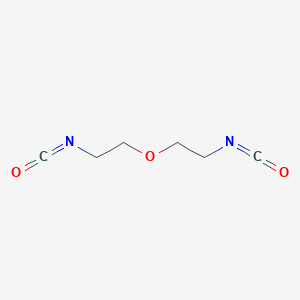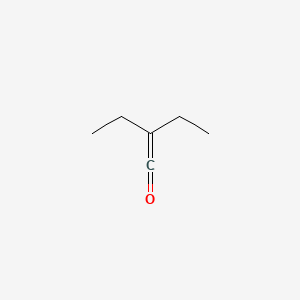
1-Buten-1-one, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Buten-1-one, 2-ethyl- is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol . It is also known by its IUPAC name, 2-ethylbut-1-en-1-one. This compound is characterized by its unique structure, which includes a butenone backbone with an ethyl group attached to the second carbon atom.
Preparation Methods
1-Buten-1-one, 2-ethyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetaldehyde and butyraldehyde, followed by dehydration to form the desired product . Industrial production methods often involve the separation of crude C₄ refinery streams and ethylene dimerization, which affords a mixture of 1- and 2-butenes .
Chemical Reactions Analysis
1-Buten-1-one, 2-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 2-ethylbutanoic acid, 2-ethylbutanol, and various substituted derivatives .
Scientific Research Applications
1-Buten-1-one, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Buten-1-one, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
1-Buten-1-one, 2-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-butanol: An alcohol with the formula C₆H₁₄O, used in the synthesis of various chemicals and as a solvent.
The uniqueness of 1-Buten-1-one, 2-ethyl- lies in its specific structure and reactivity, which make it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
24264-08-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 |
InChI Key |
NWXORMWIWGSYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


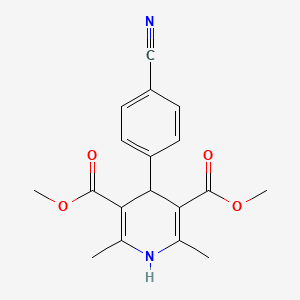
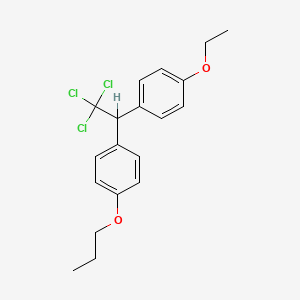
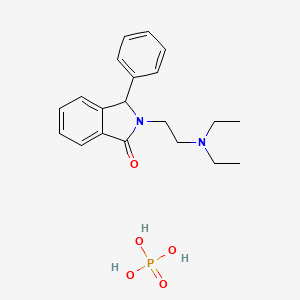

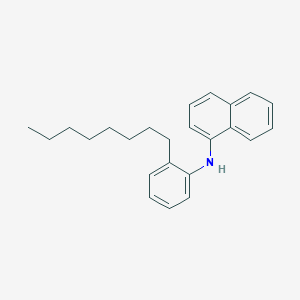
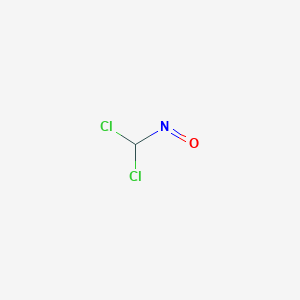
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
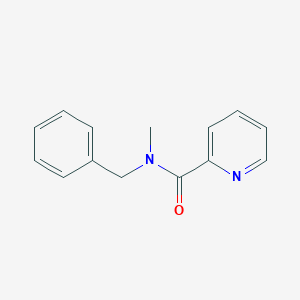
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)

